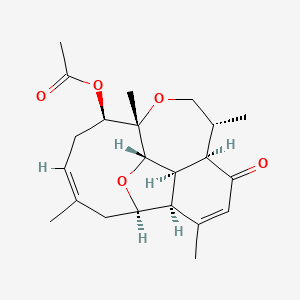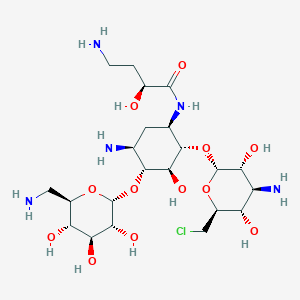
O-methylpisiferic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-methylpisiferic acid is a natural product found in Salvia blepharochlaena, Chamaecyparis pisifera, and other organisms with data available.
Scientific Research Applications
Antibacterial Properties
O-methylpisiferic acid has been identified in studies exploring natural compounds with antibacterial properties. For instance, Ulubelen et al. (2001) found that compounds from the roots of Salvia blepharochlaena, including O-methylpisiferic acid, exhibited significant antibacterial activity against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis. This suggests potential applications of O-methylpisiferic acid in the development of antibacterial agents or treatments (Ulubelen et al., 2001).
Role in Plant Biochemistry
O-methylpisiferic acid also plays a role in plant biochemistry. Chen et al. (2001) investigated the substrate preferences of O-methyltransferases in monolignol biosynthetic pathways, which are vital for plant growth and development. This research provides insights into the broader biological functions and applications of compounds like O-methylpisiferic acid in plant science and agronomy (Chen et al., 2001).
Impact on Lignin Structure
Further, the role of O-methylpisiferic acid in influencing lignin structure has been explored. Lu et al. (2010) studied the incorporation of 5-hydroxyconiferyl alcohol (related to O-methylpisiferic acid) into lignin, impacting its structure. This has implications for understanding plant biology and could influence agricultural practices and biofuel production (Lu et al., 2010).
properties
Product Name |
O-methylpisiferic acid |
|---|---|
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(4aR,10aS)-6-methoxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid |
InChI |
InChI=1S/C21H30O3/c1-13(2)15-11-14-7-8-18-20(3,4)9-6-10-21(18,19(22)23)16(14)12-17(15)24-5/h11-13,18H,6-10H2,1-5H3,(H,22,23)/t18-,21-/m0/s1 |
InChI Key |
JIBLKUQZATYEIK-RXVVDRJESA-N |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C(=O)O)OC |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)OC |
synonyms |
O-methyl pisiferic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-2-[(E)-3-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B1253808.png)

![N-butyl-N-methyl-4-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)hydrazo]-4-oxobutanamide](/img/structure/B1253810.png)







![(1R,3S,10E)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene](/img/structure/B1253831.png)

